molecular formula C15H15F3N2O2 B15096285 Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B15096285
M. Wt: 312.29 g/mol
InChI Key: UXFQOZUWNVTLFB-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a trifluoromethyl group, and an ethyl ester group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of catalysts such as iron or copper to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yields and efficiency. The use of heterogeneous catalysts, such as cobalt oxide, can be employed for the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions . This method allows for the large-scale production of this compound with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hantzsch esters, palladium on carbon.

    Catalysts: Iron, copper, cobalt oxide.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and substituted quinoline derivatives. These products have diverse applications in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15F3N2O2

Molecular Weight

312.29 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C15H15F3N2O2/c1-4-22-14(21)11-8-19-12-7-9(15(16,17)18)5-6-10(12)13(11)20(2)3/h5-8H,4H2,1-3H3

InChI Key

UXFQOZUWNVTLFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1N(C)C)C(F)(F)F

Origin of Product

United States

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